3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid
Overview
Description
3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid is an organic compound that belongs to the class of fluorinated carboxylic acids. Fluorinated compounds are known for their unique chemical properties, which include increased stability, lipophilicity, and resistance to metabolic degradation. These properties make fluorinated compounds valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of precursor compounds using reagents such as Selectfluor® . This method allows for the selective introduction of fluorine atoms under mild conditions.
Industrial Production Methods
Industrial production of fluorinated compounds often involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process may include steps such as purification and isolation of the desired product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols.
Scientific Research Applications
3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and resistance to metabolic degradation make it useful in biological studies, particularly in the development of fluorinated biomolecules.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique properties.
Industry: The compound is used in the production of materials with specialized properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-methylbenzoic acid: Another fluorinated carboxylic acid with similar properties.
2-Fluoro-3-methylbenzoic acid: A structurally related compound with a different fluorine substitution pattern.
Fluorinated pyridines: These compounds also contain fluorine atoms and exhibit unique chemical and biological properties.
Uniqueness
3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and a methyl group on the same carbon atom enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c1-5(2-6,3-7)4(8)9/h2-3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMSTIBVHJXRIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)(CF)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680558 | |
Record name | 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208092-05-0 | |
Record name | 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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